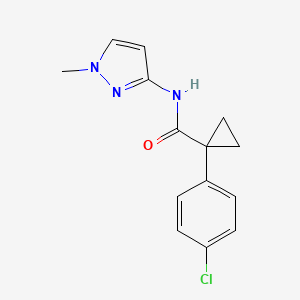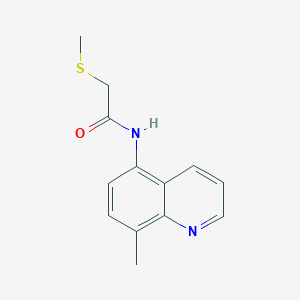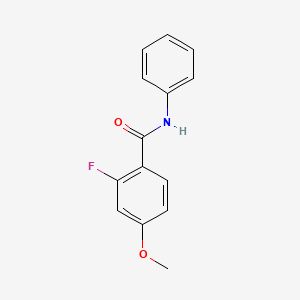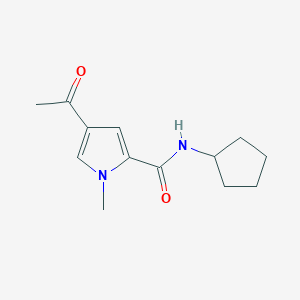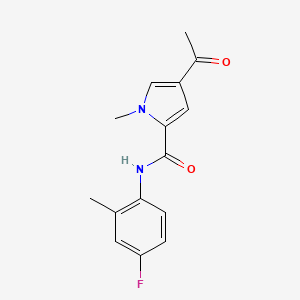
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as PDK1 inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrole-2-carboxamide inhibitors and is known to have a high affinity for the protein kinase PDK1.
作用機序
The mechanism of action of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is based on its ability to inhibit the activity of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is a serine/threonine protein kinase that phosphorylates and activates several downstream targets, including AKT, SGK, and S6K. These proteins are known to play critical roles in cell growth, survival, and metabolism. Inhibition of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide by 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide leads to the inhibition of downstream signaling pathways, resulting in cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, leading to the inhibition of downstream signaling pathways. This results in the inhibition of cell growth, survival, and metabolism, leading to cell death and inhibition of tumor growth. The compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
The advantages of using 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its high affinity for 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. The limitations of using this compound include its potential toxicity, its limited solubility in water, and its potential to interact with other proteins and enzymes.
将来の方向性
The future directions for research on 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide include the development of more potent and selective inhibitors of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, the identification of new therapeutic applications for this compound, and the evaluation of its potential toxicity and side effects in preclinical and clinical studies. Additionally, the combination of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its toxicity. Finally, the use of this compound in combination with biomarkers may help to identify patients who are most likely to benefit from treatment with this drug.
合成法
The synthesis of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been reported in the literature. The most common method involves the reaction of 4-fluoro-2-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-acetyl-4-fluoro-2-methylphenylpyrrole-3-carboxylic acid ethyl ester. This intermediate is then converted to the final product, 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, through a series of chemical reactions involving acid hydrolysis, esterification, and amidation.
科学的研究の応用
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to inhibit the activity of 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, a protein kinase that plays a critical role in cell growth, survival, and metabolism. 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is known to be overexpressed in many cancer cells, and its inhibition by 4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce cell death and inhibit tumor growth.
特性
IUPAC Name |
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-6-12(16)4-5-13(9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKMMUIPGTNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

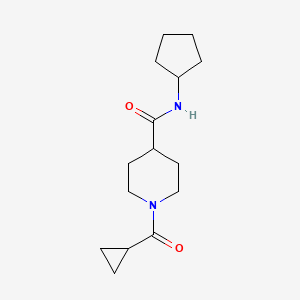
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
